(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide
Beschreibung
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide is a complex organic compound that features a quinoline core substituted with a benzothiazole moiety.
Eigenschaften
Molekularformel |
C21H20N2OS2 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,2-dimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N2OS2/c1-14(24)23-18-10-6-4-8-16(18)15(12-21(23,2)3)13-25-20-22-17-9-5-7-11-19(17)26-20/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
NLTPCYFIENGPCC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzothiazole and quinoline moieties through a thioether linkage, often using a base such as sodium hydride in a polar aprotic solvent.
Analyse Chemischer Reaktionen
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, with studies indicating its ability to modulate GABA receptors and sodium channels.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: It has been used in studies to understand the interaction of heterocyclic compounds with biological targets, providing insights into drug design and development.
Wirkmechanismus
The mechanism of action of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide involves its interaction with molecular targets such as GABA receptors and sodium channels. The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. The benzothiazole moiety is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,3-Benzothiazol-2-yl Hydrazones: These compounds also exhibit anticonvulsant activity but differ in their structural framework and binding properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
